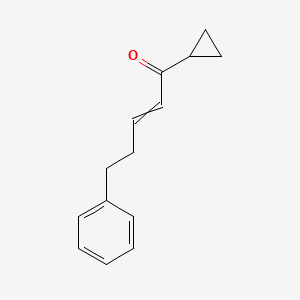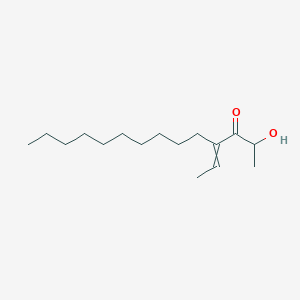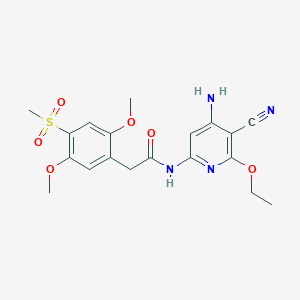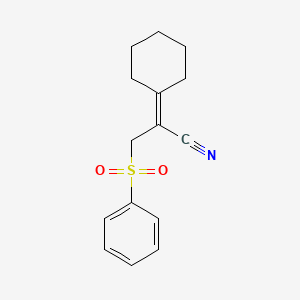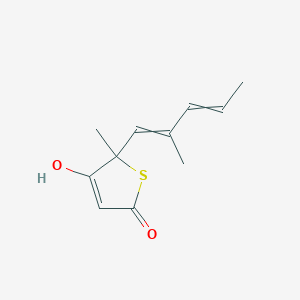
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a dienyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.
Introduction of the hydroxy group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of the dienyl side chain: This could be done through a series of alkylation and dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl and dienyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated thiophenes, alkylated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy and dienyl groups could play a role in these interactions by forming hydrogen bonds or participating in electron transfer reactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2-Methylthiophene: A simpler derivative with a methyl group.
5-Hydroxythiophene: A derivative with a hydroxy group.
Uniqueness
5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one is unique due to its combination of functional groups and the presence of a dienyl side chain, which may confer specific chemical and biological properties not found in simpler thiophene derivatives.
Propiedades
Número CAS |
646517-39-7 |
|---|---|
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
4-hydroxy-5-methyl-5-(2-methylpenta-1,3-dienyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-4-5-8(2)7-11(3)9(12)6-10(13)14-11/h4-7,12H,1-3H3 |
Clave InChI |
JWHVNOCFGQWERO-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=CC1(C(=CC(=O)S1)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
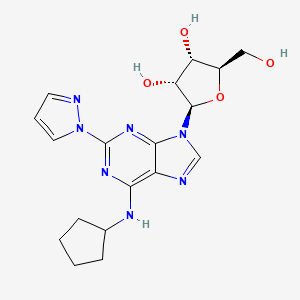
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)

![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
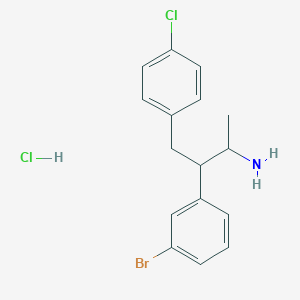
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
